1-(2-Amino-4,6-difluorophenyl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
1-(2-amino-4,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,11H2,1H3 |
InChI Key |
QXHZUMZLLPCCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)N)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 2 Amino 4,6 Difluorophenyl Ethanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 1-(2-Amino-4,6-difluorophenyl)ethanol, the primary disconnections focus on the carbon-carbon and carbon-heteroatom bonds that are most synthetically accessible.
A primary disconnection is the C-N bond of the amino group, a common strategy in the synthesis of aromatic amines. wikipedia.org This leads back to a fluorinated phenyl-ethanol precursor. However, a more synthetically convergent approach involves disconnecting the C-C bond between the ethyl group and the aromatic ring or, more strategically, the C-OH bond of the ethanol (B145695) moiety.
The most logical retrosynthetic disconnection for this compound (Target Molecule, TM ) is at the C-OH bond, which points to a precursor ketone, 1-(2-Amino-4,6-difluorophenyl)ethanone (1 ). This disconnection is based on the well-established and highly efficient reduction of a carbonyl group to an alcohol. This ketone precursor is commercially available, suggesting established synthetic routes. thieme-connect.com
A further disconnection of the C-C bond of the acetyl group in precursor 1 via a Friedel-Crafts acylation reaction is a plausible step. organic-chemistry.org This leads back to a substituted aniline (B41778), 3,5-difluoroaniline (B1215098) (2 ), a readily available starting material. The amino group in this aniline can direct the acylation to the ortho position.
Precursor Synthesis and Functional Group Transformations
The synthesis of the key precursors is critical for the successful construction of the target molecule. This section details the preparation of the fluorinated aromatic ketone and the strategic introduction of the amino and hydroxyl functionalities.
Synthesis of Fluorinated Aromatic Aldehyde/Ketone Precursors
The primary precursor for the synthesis of this compound is 1-(2-Amino-4,6-difluorophenyl)ethanone (1 ). While commercially available, understanding its synthesis provides insight into the challenges of regioselective functionalization of poly-fluorinated aromatic systems.
A common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. organic-chemistry.org In this case, 3,5-difluoroaniline (2 ) can be acylated using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to the fluorine atoms at the 3 and 5 positions, the ortho position (C2) is the most likely site of acylation.
An alternative approach to synthesize similar acetophenones involves the reaction of a corresponding aniline with other reagents. For instance, 2,4-difluoroacetophenone has been synthesized from 2,4-difluoroaniline. chemicalbook.com
The properties of a related precursor, 2',6'-Difluoroacetophenone, are well-documented and it is known to undergo various chemical transformations. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 1-(2-Amino-4,6-difluorophenyl)ethanone | 1632285-92-7 | C8H7F2NO | 171.15 | Solid |
| 3,5-Difluoroaniline | 372-39-4 | C6H5F2N | 129.11 | Liquid |
| 2',6'-Difluoroacetophenone | 13670-99-0 | C8H6F2O | 156.13 | Liquid |
This table presents key physical and chemical properties of relevant precursor compounds.
Amination and Hydroxylation Routes
Direct amination and hydroxylation of fluorinated aromatic rings can be challenging due to the deactivating nature of fluorine atoms. However, nucleophilic aromatic substitution (SNAr) can be employed where a leaving group is displaced by an amine or hydroxide (B78521) nucleophile.
In the context of synthesizing the target molecule, the amino group is typically introduced early in the synthetic sequence, as in the use of 3,5-difluoroaniline. If a precursor with a different substitution pattern were used, such as 1-(2,4,6-trifluorophenyl)ethanone, a selective nucleophilic substitution of one fluorine atom with an amine could be a potential route.
Hydroxylation of aromatic C-F bonds is a known transformation and can be achieved using nonheme iron(IV)-oxo complexes. nih.gov This method, however, is often more complex than starting with a precursor that already contains the desired oxygen functionality or can be easily converted to it. For the synthesis of this compound, the hydroxyl group is introduced via the reduction of the ketone, making direct hydroxylation of the ring unnecessary.
Direct and Indirect Synthetic Approaches to the Ethanol Moiety
The transformation of the carbonyl group in 1-(2-Amino-4,6-difluorophenyl)ethanone to the ethanol moiety is a critical step. This can be achieved through direct reduction or via more complex, stereoselective pathways to yield a chiral product.
Reduction of Carbonyl Intermediates
The reduction of the ketone precursor 1-(2-Amino-4,6-difluorophenyl)ethanone (1 ) to the corresponding alcohol, this compound (TM ), can be accomplished using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this transformation.
The general reaction is as follows: C8H7F2NO (1) + [H] → C8H9F2NO (TM)
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is generally preferred for its selectivity for carbonyl groups over other reducible functionalities.
Stereoselective Synthetic Pathways to Chiral Aminoaryl Ethanols
The synthesis of enantiomerically pure chiral aminoaryl ethanols is of significant interest due to their potential applications as building blocks in medicinal chemistry. nih.govnih.gov The asymmetric reduction of prochiral ketones is a powerful method to achieve this. mdpi.com
Several catalytic systems have been developed for the asymmetric reduction of acetophenone (B1666503) derivatives. These include both chemical and biocatalytic methods.
Chemical Catalysis: Ruthenium-based catalysts, such as those derived from [{RuCl2(p-cymene)}2] with chiral ligands, have shown excellent enantioselectivity in the reduction of substituted acetophenones. googleapis.com Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has also been reported as a highly efficient method, affording chiral vicinal amino alcohols with high enantiomeric excess (ee). nih.gov
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones. nih.govmdpi.com For example, ADHs from various microorganisms like Rhodotorula glutinis and Lactobacillus brevis have been successfully employed for the asymmetric reduction of acetophenones to their corresponding (S)-alcohols with high enantiopurity. mdpi.com The use of whole-cell biocatalysts can be advantageous as it avoids the need for cofactor regeneration.
The stereochemical outcome of the reduction is dependent on the specific catalyst or enzyme used, as well as the substitution pattern on the aromatic ring of the substrate.
| Catalyst/Enzyme | Type | Typical Substrate | Stereoselectivity | Reference |
| Ru-based complexes | Chemical | Substituted Acetophenones | High (up to 99% ee) | googleapis.com |
| Co-based complexes | Chemical | α-Primary Amino Ketones | High (up to 99% ee) | nih.gov |
| Rhodotorula glutinis | Biocatalyst (whole cells) | Acetophenones | High (>99% ee for (S)-enantiomer) | |
| Lactobacillus brevis ADH | Biocatalyst (enzyme) | Acetophenones | High | mdpi.com |
This table summarizes various catalytic systems used for the asymmetric reduction of acetophenone derivatives, which are applicable to the synthesis of chiral this compound.
Catalytic Methodologies in the Synthesis of Aminoaryl Alcohols
The synthesis of aminoaryl alcohols, including this compound, heavily relies on catalytic methods to ensure high efficiency, selectivity, and sustainability. Both metal-based and organic catalysts have been instrumental in developing synthetic routes to these important structural motifs.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Carbon Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While direct coupling reactions to form the complete this compound structure are not commonly documented, the principles are well-established through analogous transformations. Methodologies such as Suzuki, Heck, and Sonogashira coupling reactions, typically catalyzed by palladium, are powerful tools for constructing the aryl-carbon skeleton.
A hypothetical strategy could involve the coupling of a protected 2-amino-4,6-difluorophenyl derivative (like a boronic acid or halide) with a suitable two-carbon synthon. For instance, a palladium-catalyzed coupling with a vinyl acetate (B1210297) followed by hydrolysis could furnish the desired ethanol side chain. The choice of catalyst, ligands, and reaction conditions is critical to navigate the reactivity of the difluorinated aromatic ring and the amino group. nih.gov Furthermore, recent advances have demonstrated the direct use of alcohols as substrates in transition-metal-catalyzed arylation reactions, offering more direct and atom-economical pathways. nih.gov
Organocatalytic and Biocatalytic Approaches
In the quest for greener and more sustainable synthesis, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. These methods often provide exceptional levels of stereoselectivity under mild reaction conditions.
Organocatalysis: The asymmetric reduction of the precursor ketone, 2-amino-4,6-difluoroacetophenone, is a key strategy for producing enantiomerically pure this compound. This transformation can be achieved using chiral organocatalysts. rsc.org Bifunctional thiourea-amine catalysts, for example, have been shown to effectively reduce prochiral ketones with high enantioselectivity in the presence of a hydride source like catecholborane. nih.govelsevierpure.comnih.gov Another prominent organocatalytic approach is transfer hydrogenation using Hantzsch esters, often catalyzed by a chiral phosphoric acid, which mimics natural NADH-dependent reductions. princeton.edu
Biocatalysis: Enzymes offer unparalleled selectivity for chemical transformations. For the synthesis of chiral alcohols, ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly effective. nih.gov The biocatalytic reduction of 2-amino-4,6-difluoroacetophenone using a specifically selected or engineered KRED can provide access to either the (R)- or (S)-enantiomer of this compound with very high conversion and enantiomeric excess. This approach avoids the use of heavy metals and often proceeds in aqueous media, aligning with the principles of green chemistry. nih.gov
| Catalytic Approach | Catalyst Type | Precursor Substrate | Key Advantages |
| Organocatalysis | Chiral Thiourea-Amine | 2-Amino-4,6-difluoroacetophenone | Metal-free, high enantioselectivity, air-stable catalysts. nih.govelsevierpure.com |
| Organocatalysis | Chiral Phosphoric Acid / Hantzsch Ester | 2-Amino-4,6-difluoroacetophenone | Bio-inspired, mild conditions, excellent stereocontrol. princeton.edu |
| Biocatalysis | Ketoreductase (KRED) | 2-Amino-4,6-difluoroacetophenone | Exceptional stereoselectivity, green (aqueous media), mild conditions. nih.gov |
Multi-Component Reactions for Structural Assembly
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. They are prized for their atom economy, step economy, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials. nih.gov
Integration of Ring Formation and Side-Chain Introduction
While a specific MCR for the direct, one-step synthesis of this compound from basic building blocks is not prominently described, the principles of MCRs can be hypothetically applied. For example, isocyanide-based MCRs like the Ugi or Passerini reactions are renowned for their ability to assemble amino acid and amino alcohol derivatives. nih.govthieme-connect.de A convergent strategy could potentially involve a difluoroaniline derivative, an acetaldehyde (B116499) equivalent, and a suitable nucleophile or acid component to construct the target molecule's core structure. However, controlling the regioselectivity with the substituted aniline would be a significant challenge.
One-Pot Synthetic Protocols
One-pot syntheses, which involve sequential transformations in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource minimization, and waste reduction. A plausible and efficient one-pot protocol for this compound can be designed starting from a readily available nitrobenzene (B124822) derivative.
A feasible route begins with 1,3-difluoro-2-nitrobenzene (B107855) . nih.gov This starting material can be synthesized by the nitration of 1,3-difluorobenzene (B1663923) or through the oxidation of 2,6-difluoroaniline. chemicalbook.com The synthetic sequence would proceed as follows:
Friedel-Crafts Acylation: The 1,3-difluoro-2-nitrobenzene is first subjected to a Friedel-Crafts acylation with an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst to install the acetyl group, forming 2-nitro-4,6-difluoroacetophenone.
Nitro Group Reduction: In the same pot, a reducing agent is added to selectively reduce the nitro group to an amine. Common reagents for this step include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). This step yields 2-amino-4,6-difluoroacetophenone.
Ketone Reduction: Finally, a stereoselective reducing agent, such as sodium borohydride, is introduced to reduce the ketone functionality to the desired secondary alcohol, yielding the final product, this compound.
Chemical Reactivity and Reaction Mechanisms of 1 2 Amino 4,6 Difluorophenyl Ethanol
Intramolecular Interactions and Conformational Analysis Influencing Reactivity
The reactivity of 1-(2-Amino-4,6-difluorophenyl)ethanol is significantly influenced by its three-dimensional structure, which is determined by a balance of intramolecular interactions. As an amino alcohol, the molecule has the potential to form intramolecular hydrogen bonds (IMHBs) between the hydroxyl (-OH) group and the amino (-NH2) group. nih.gov In many amino alcohols, this OH···N interaction is a key stabilizing feature, influencing the molecule's conformational preferences. nih.govfrontiersin.org The preferred conformation typically places the hydroxyl and amino groups in proximity to facilitate this bonding.
The conformational landscape is further complicated by the presence of the 4,6-difluorophenyl ring. Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov Specifically, the 1,3-difluoro substitution pattern on the aromatic ring introduces strong electronic and steric effects. These fluorine atoms are highly electronegative and exert a significant electron-withdrawing effect, which can modulate the hydrogen bond donating and accepting capabilities of the adjacent amino group.
Reactivity of the Amino Group
The primary amino group attached to the difluorinated aromatic ring is a key site of nucleophilic reactivity. However, its reactivity is tempered by the electronic effects of the fluorine substituents.
Nucleophilic Reactivity in Acylation and Alkylation Reactions
The amino group of this compound can act as a nucleophile in both acylation and alkylation reactions.
Acylation: The lone pair of electrons on the nitrogen atom can attack the electrophilic carbonyl carbon of acylating agents like acyl chlorides or anhydrides to form amides.
Alkylation: The amino group can also react with alkyl halides in a nucleophilic substitution reaction to yield secondary or tertiary amines.
The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly reduces the electron density on the nitrogen atom. This deactivation makes the amino group less nucleophilic compared to aniline (B41778) or other non-fluorinated amino-aromatic compounds. Consequently, more forcing conditions (e.g., higher temperatures or stronger bases) may be required to achieve efficient acylation or alkylation.
Table 1: Predicted Reactivity in Acylation and Alkylation
| Reaction Type | Reagent Example | Product Type | Reactivity Note |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(2-(1-hydroxyethyl)-3,5-difluorophenyl)acetamide | Slower reaction rate due to electron-withdrawing fluorine atoms. |
| Alkylation | Methyl Iodide | 1-(4,6-Difluoro-2-(methylamino)phenyl)ethanol | Requires controlled conditions to prevent over-alkylation. |
Amide and Imine Formation from the Amino Moiety
As a primary amine, the amino group is capable of forming both amides and imines through condensation reactions. masterorganicchemistry.com
Amide Formation: Beyond acylation with acyl halides, amide bonds can be formed by coupling the amino group with carboxylic acids using a variety of modern coupling agents. Recent developments in amidation reactions highlight methods that can proceed under mild conditions, which would be advantageous for a substrate like this compound that contains multiple functional groups. nih.gov
Imine Formation: The reaction of the primary amino group with aldehydes or ketones leads to the formation of an imine (also known as a Schiff base). masterorganicchemistry.com This reversible reaction typically occurs under mildly acidic conditions (pH 4-5), which serve to activate the carbonyl group toward nucleophilic attack by the amine. youtube.com The initial addition forms a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The formation of imines is a foundational reaction in the synthesis of many heterocyclic compounds and is often a key step in multicomponent reactions. nih.gov
Reactivity of the Hydroxyl Group
The secondary hydroxyl group on the ethanol (B145695) side chain offers another site for chemical modification, exhibiting typical alcohol reactivity.
Oxidation Reactions of the Alcohol Moiety
The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1-(2-amino-4,6-difluorophenyl)ethan-1-one. A variety of oxidizing agents can accomplish this transformation. The choice of reagent is critical to ensure chemoselectivity, preventing over-oxidation or reaction with the amino group. nih.gov
Common reagents for the oxidation of secondary alcohols include:
Chromium-based reagents (e.g., PCC, PDC)
Dess-Martin periodinane (DMP)
Swern oxidation (using oxalyl chloride/DMSO)
2-Iodoxybenzoic acid (IBX) nih.gov
Studies on similar polyhydroxy compounds have shown that reagents like IBX can selectively oxidize primary or secondary alcohols under specific conditions. nih.gov For this compound, a mild and selective oxidizing agent would be necessary to avoid side reactions involving the sensitive amino group.
Table 2: Potential Oxidation Products
| Starting Material | Oxidizing Agent | Product |
|---|
Esterification and Etherification Potential
The hydroxyl group can undergo esterification and etherification to form esters and ethers, respectively. These reactions are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing new functional moieties. nih.gov
Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). Acid catalysts, such as sulfuric acid, are often employed to drive the reaction towards the ester product, particularly when using a carboxylic acid. google.com The reaction with a more reactive acyl chloride or anhydride (B1165640) can often proceed under milder, base-catalyzed conditions.
Etherification: The formation of an ether requires the conversion of the hydroxyl group into a better leaving group or the use of a strong base to form an alkoxide, which then acts as a nucleophile. A classic example is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base (like NaH) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether.
The chemoselectivity of these reactions is a key consideration. In the presence of the nucleophilic amino group, reactions with highly electrophilic reagents (like acyl chlorides or alkyl halides) could potentially lead to a mixture of N- and O-substituted products. Therefore, protection of the amino group may be required prior to modifying the hydroxyl group, or reaction conditions must be carefully chosen to favor O-substitution.
Electrophilic Aromatic Substitution Patterns on the Difluorophenyl Ring
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is determined by the cumulative directing effects of its substituents. The amino group, the two fluorine atoms, and the 1-hydroxyethyl group all contribute to the activation or deactivation of the ring and guide the incoming electrophile to specific positions.
The primary directing groups are:
Amino Group (-NH2): This is a potent activating group and a strong ortho, para-director. libretexts.orgpressbooks.pub Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. libretexts.org
Fluorine Atoms (-F): Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect. chemistrytalk.org However, they are ortho, para-directors because their lone pair electrons can participate in resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions. chemistrytalk.orgacs.org
1-Hydroxyethyl Group [-CH(OH)CH3]: This alkyl-based group is generally considered a weak activating group and an ortho, para-director. lkouniv.ac.in
In the case of this compound, the positions on the aromatic ring are C1 (bearing the ethanol group), C2 (amino group), C3 (unsubstituted), C4 (fluoro), C5 (unsubstituted), and C6 (fluoro). The powerful activating and directing influence of the amino group at C2 is expected to be the dominant factor in determining the position of electrophilic attack. The available positions for substitution are C3 and C5. The amino group directs ortho and para. The position ortho to the amino group is C3, and the position para is C5. Therefore, electrophilic substitution is anticipated to occur at either the C3 or C5 position, with the relative yields depending on steric hindrance and the specific electrophile used.
Table 1: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |
| -CH(OH)CH₃ | C1 | Weak Inductive Donating | Weakly Activating | ortho, para |
| -NH₂ | C2 | Strong Resonance Donating, Weak Inductive Withdrawing | Strongly Activating | ortho, para |
| -F | C4, C6 | Strong Inductive Withdrawing, Weak Resonance Donating | Deactivating | ortho, para |
This table is generated based on established principles of organic chemistry.
Computational and Experimental Mechanistic Investigations
Specific mechanistic studies for this compound are not readily found. However, the general mechanism for electrophilic aromatic substitution is well-understood and can be applied. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.eglibretexts.org
For the majority of electrophilic aromatic substitution reactions, the initial attack of the aromatic ring on the electrophile to form the arenium ion is the slow, rate-determining step. youtube.com The transition state for this step resembles the high-energy arenium ion. The subsequent deprotonation to restore aromaticity is a fast process. youtube.com
The stability of the arenium ion is a key factor influencing the reaction rate. Activating groups, such as the amino group, stabilize the positive charge in the intermediate through resonance, thereby lowering the activation energy of the rate-limiting step and increasing the reaction rate. wikipedia.org Conversely, deactivating groups destabilize the arenium ion, increasing the activation energy and slowing the reaction.
A common method to probe the rate-limiting step is through the study of kinetic isotope effects. The observation that replacing an aromatic hydrogen with deuterium (B1214612) often does not significantly change the reaction rate is strong evidence that the C-H bond is not broken in the rate-determining step. youtube.com
Table 2: Characteristics of the Rate-Limiting Step in Electrophilic Aromatic Substitution
| Feature | Description |
| Reaction Step | Formation of the arenium ion (sigma complex) |
| Nature of Step | Endothermic and slow |
| Transition State | Resembles the high-energy arenium ion |
| Factors Affecting Rate | Stability of the arenium ion, strength of the electrophile |
| Kinetic Isotope Effect | Generally, kH/kD ≈ 1, indicating C-H bond cleavage is not rate-limiting |
This table outlines the generally accepted features of the rate-limiting step in EAS reactions.
The choice of solvent can significantly influence the rate and outcome of electrophilic aromatic substitution reactions. numberanalytics.comquora.com Polar solvents can stabilize the charged arenium ion intermediate, which can lead to an increase in the reaction rate. numberanalytics.comquora.com However, the solvent can also interact with the electrophile, potentially reducing its reactivity.
For this compound, the presence of the basic amino group and the acidic hydroxyl group makes solvent selection particularly important. Protic solvents could potentially protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH3+), thus altering the expected substitution pattern. Aprotic solvents, both polar and non-polar, would likely be more suitable to avoid this complication.
Table 3: Predicted Solvent Effects on Electrophilic Aromatic Substitution
| Solvent Type | Example(s) | Expected Effect on Reaction Rate | Potential Interactions with this compound |
| Polar Protic | Water, Ethanol | May increase rate by stabilizing the arenium ion. | Risk of protonating the amino group, altering its directing effect. |
| Polar Aprotic | DMSO, DMF | Can increase rate by stabilizing the arenium ion without protonating the amine. | Generally a good choice to promote the reaction. |
| Non-Polar Aprotic | Hexane, Benzene | Generally slower reaction rates due to less stabilization of the intermediate. | Less likely to have specific interactions with the functional groups. |
This table provides a generalized overview of expected solvent effects in EAS reactions.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the proton, carbon, and fluorine atomic environments within the molecule, confirming the connectivity and stereochemical arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms present. For 1-(2-Amino-4,6-difluorophenyl)ethanol, distinct signals are expected for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), the amine protons (NH₂), and the hydroxyl proton (O-H).
The two aromatic protons are chemically non-equivalent and will appear in the aromatic region (typically 6.0-7.5 ppm). They will exhibit complex splitting patterns due to coupling with each other (ortho-coupling) and with the two nearby fluorine atoms (H-F coupling). The methine proton, adjacent to the hydroxyl group and the aromatic ring, is expected to appear as a quartet (due to coupling with the three methyl protons) in the range of 4.5-5.5 ppm. libretexts.orgopenstax.org The methyl group protons will show up as a doublet (due to coupling with the single methine proton) further upfield, typically between 1.2 and 1.6 ppm. libretexts.org The amine (NH₂) and hydroxyl (OH) protons are expected to produce broad singlet signals whose chemical shifts can be highly variable (typically 2-5 ppm for NH₂ and 1-5 ppm for OH) depending on solvent, concentration, and temperature. mdpi.comresearchgate.netyoutube.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Notes |
| -NH₂ | 2.0 - 5.0 | Broad Singlet | 2H | Chemical shift is solvent and concentration dependent. |
| Ar-H (H-3, H-5) | 6.0 - 7.0 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Complex splitting due to H-H and H-F coupling. |
| -CH(OH)- | 4.5 - 5.5 | Quartet (q) | 1H | Deshielded by adjacent oxygen and aromatic ring. |
| -OH | 1.0 - 5.0 | Broad Singlet | 1H | Chemical shift is variable; may exchange with D₂O. |
| -CH₃ | 1.2 - 1.6 | Doublet (d) | 3H | Coupled to the single methine proton. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the presence of fluorine, the signals for the aromatic carbons will be split by carbon-fluorine (C-F) coupling. rsc.org The carbon atoms directly bonded to fluorine (C-4, C-6) will show large one-bond coupling constants (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, or four-bond couplings (ⁿJCF). magritek.com
Six distinct signals are expected for the six aromatic carbons, with their chemical shifts and splitting patterns being highly informative. The C-F bonded carbons (C4, C6) would appear significantly downfield. The carbon bearing the amino group (C2) and the carbon attached to the ethanol (B145695) side chain (C1) will also have characteristic shifts. The two aliphatic carbons, the methine carbon (-CH(OH)-) and the methyl carbon (-CH₃), will appear in the upfield region of the spectrum, typically around 65-75 ppm and 20-30 ppm, respectively.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Notes |
| C1 | 120 - 130 | Multiplet | Quaternary carbon, shows long-range C-F couplings. |
| C2 | 140 - 150 | Multiplet | Attached to the amino group. |
| C3 | 95 - 105 | Doublet of Doublets | Coupled to two non-equivalent fluorine atoms. |
| C4 | 155 - 165 | Doublet (large ¹JCF) | Directly bonded to fluorine. |
| C5 | 95 - 105 | Doublet of Doublets | Coupled to two non-equivalent fluorine atoms. |
| C6 | 155 - 165 | Doublet (large ¹JCF) | Directly bonded to fluorine. |
| -CH(OH)- | 65 - 75 | Singlet or small multiplet | Aliphatic carbon attached to oxygen. |
| -CH₃ | 20 - 30 | Singlet | Aliphatic methyl carbon. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org Since the two fluorine atoms in this compound are in non-equivalent chemical environments (one is ortho to the amino group, the other is para), two distinct signals are expected in the ¹⁹F NMR spectrum. spectrabase.comspectrabase.com The chemical shifts for fluorine on an aromatic ring typically appear in a range of -100 to -170 ppm relative to a standard like CFCl₃. colorado.edunih.gov Each signal would likely appear as a multiplet due to couplings with the aromatic protons. Analysis of these coupling patterns can further confirm the substitution pattern on the benzene (B151609) ring. acs.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. weebly.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the methine proton (-CH(OH)-) and the methyl protons (-CH₃), confirming the ethanol side chain structure. youtube.com Correlations between the aromatic protons would also be visible.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. sdsu.edu It allows for the definitive assignment of each protonated carbon. For example, the doublet at ~1.4 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~25 ppm in the ¹³C spectrum, assigning them as the -CH₃ group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the methyl protons (-CH₃) would show a correlation to the methine carbon (-CH(OH)-) (a two-bond correlation) and to the aromatic C1 carbon (a three-bond correlation), confirming the connection of the ethanol side chain to the phenyl ring. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ucalgary.camasterorganicchemistry.com
Analysis of Characteristic Functional Group Vibrations (N-H, O-H, C-F, Aromatic C=C)
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. libretexts.org
N-H Stretch: A primary amine (-NH₂) typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. mdpi.commsu.edu
O-H Stretch: The alcohol (-OH) group will exhibit a strong, broad absorption band in the 3200-3600 cm⁻¹ range, with the broadening caused by intermolecular hydrogen bonding. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the ethanol side chain appear just below 3000 cm⁻¹.
Aromatic C=C Stretch: One or more medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic ring.
C-F Stretch: Strong absorption bands corresponding to the carbon-fluorine stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The presence of multiple C-F bands can be indicative of the difluoro-substitution pattern.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Amine N-H | Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Amine N-H | Bend | 1590 - 1650 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-O | Stretch | 1000 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products.
The mass spectrum of this compound is expected to show a distinct molecular ion peak. In accordance with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, this compound (C8H9F2NO) exhibits a molecular ion (M+) peak corresponding to its molecular weight. libretexts.org The presence of one nitrogen atom results in an odd-numbered molecular ion. libretexts.orgmiamioh.edu
The fragmentation pattern provides valuable structural information. Alcohols commonly undergo fragmentation via two main pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.com
Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a methyl radical (•CH3) to form a stable, resonance-stabilized cation.
Dehydration: The elimination of a water molecule (H2O) is another characteristic fragmentation for alcohols, which would result in a peak at M-18. youtube.com
Amine Fragmentation: Aliphatic amines also typically undergo alpha-cleavage, where a C-C bond nearest to the nitrogen atom is broken. libretexts.orgmiamioh.edu
A plausible fragmentation pathway would involve the loss of the methyl group, followed by further fragmentation of the difluorophenyl ring structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Structure/Loss |
| [C8H9F2NO]+ | 173 | Molecular Ion (M+) |
| [C7H6F2NO]+ | 158 | Loss of methyl radical (•CH3) |
| [C8H7F2N]+ | 155 | Loss of water (H2O) |
| [C6H4F2N]+ | 129 | Loss of ethanol side chain |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the compound's elemental formula. For this compound, the calculated exact mass is 173.06522023 Da. nih.gov HRMS analysis confirms the elemental composition as C8H9F2NO, distinguishing it from any other potential compounds that may have the same nominal mass but a different atomic composition. nih.gov This level of accuracy is crucial for confirming the identity of newly synthesized compounds or for trace analysis in complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring. The 2-amino-4,6-difluorophenyl moiety acts as the principal chromophore. The benzene ring itself has characteristic π → π* transitions. The presence of substituents on the ring modifies the absorption maxima (λmax) and their intensities.
The amino (-NH2) group is a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The fluorine atoms also act as auxochromes. The analysis of the UV-Vis spectrum helps in understanding the electronic structure and conjugation within the molecule. researchgate.net The spectrum is expected to show strong absorption bands characteristic of substituted anilines. researchgate.net
When a molecule exhibits fluorescence, its emission spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For molecules like this compound, which possess both electron-donating (amino) and electron-withdrawing (difluoro) groups, the charge distribution can differ significantly between the ground state and the excited state.
Studies on similar aromatic compounds have shown that in polar solvents, the excited state is often more stabilized than the ground state, leading to a shift in the emission maximum to longer wavelengths (a red-shift). mdpi.comresearchgate.net Therefore, it is anticipated that the fluorescence emission maximum of this compound would exhibit a bathochromic shift as the solvent polarity increases. This solvent-dependent shift provides insights into the nature of the excited state and the change in the molecule's dipole moment upon excitation. researchgate.net
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
No published single crystal X-ray diffraction studies for this compound are available. Such a study would be necessary to determine its crystal system, space group, and the precise three-dimensional arrangement of its atoms, including its absolute structure.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Without experimental crystallographic data, a definitive analysis of the bond lengths, bond angles, and torsional angles of this compound cannot be provided. These parameters are fundamental to understanding the molecule's conformation and steric properties.
Intermolecular Interactions in the Crystalline State (Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)
An analysis of the intermolecular interactions, which govern the packing of molecules in the crystalline state, is contingent on the availability of crystallographic data. Therefore, a discussion of potential hydrogen bonding, π-π stacking, and a Hirshfeld surface analysis for this compound remains speculative in the absence of experimental evidence.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to predict molecular properties with increasing accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. nih.govsynquestlabs.com DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. synquestlabs.com By finding the minimum energy conformation, researchers can obtain crucial information about bond lengths, bond angles, and dihedral angles.
The electronic structure of 1-(2-Amino-4,6-difluorophenyl)ethanol, which dictates its chemical behavior, can also be thoroughly investigated using DFT. These calculations provide a detailed picture of the electron distribution within the molecule, highlighting regions of high and low electron density. This information is fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions. For instance, DFT can be used to calculate properties like the dipole moment and Mulliken atomic charges, which shed light on the reactive sites for electrophilic and nucleophilic attack. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational tool of choice. nih.govresearchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. These calculated energies can be directly compared with experimental UV-Vis absorption spectra. materialsciencejournal.org
The analysis of electronic transitions provides insights into the nature of the excited states. For example, it can identify whether an excitation is localized on a specific part of the molecule, such as the aromatic ring, or involves a charge transfer between different functional groups. This information is crucial for understanding the photophysical properties of the compound.
Basis Set Selection and Functional Evaluation for Accuracy
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of two key parameters: the functional and the basis set. The functional is the part of the DFT calculation that approximates the exchange-correlation energy, a complex quantum mechanical term. There is a wide variety of functionals available, each with its own strengths and weaknesses.
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons, generally leading to more accurate results at a higher computational cost. The selection of an appropriate functional and basis set, such as the commonly used B3LYP functional with a 6-31G(d,p) or larger basis set, is a critical step in any computational study to ensure the reliability of the predicted properties. researchgate.netmalayajournal.org
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a conceptual framework that simplifies the prediction of chemical reactivity by focusing on a small subset of molecular orbitals. wikipedia.orglibretexts.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The two most important orbitals in FMO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital with the lowest energy that is empty of electrons and represents the molecule's ability to accept electrons, acting as an electrophile. libretexts.org
The energies of the HOMO and LUMO are key parameters that can be calculated using DFT. These energy values provide a quantitative measure of the molecule's electron-donating and electron-accepting capabilities.
HOMO-LUMO Energy Gap as an Indicator of Stability and Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as electronic excitations are more easily achieved. schrodinger.com
The magnitude of the HOMO-LUMO gap can be used to predict the reactivity of this compound in various chemical reactions. For instance, a smaller gap might suggest a greater propensity to participate in charge-transfer interactions.
Theoretical Predictions of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations, particularly using DFT methods, can provide valuable insights into the spectroscopic characteristics of a molecule, aiding in the interpretation of experimental data and predicting spectral features. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted using computational models. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing fluorine atoms on the phenyl ring will significantly influence the chemical shifts of the aromatic protons and carbons. The fluorine atoms are expected to cause characteristic splitting patterns in the 13C and 19F NMR spectra due to C-F and F-F coupling. psu.edu The chemical shifts of the ethanol (B145695) side chain protons and carbons would also be influenced by the electronic environment of the substituted phenyl ring.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of the functional groups present in this compound. Key predicted vibrational bands would include the N-H stretching vibrations of the primary amine, the O-H stretch of the alcohol, C-H stretching from the aromatic ring and the alkyl side chain, C-N stretching, C-O stretching, and the characteristic C-F stretching vibrations. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of the molecule. The electronic transitions, particularly the π → π* transitions within the benzene (B151609) ring, will be influenced by the amino and fluoro substituents. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value/Range | Notes |
| 1H NMR (ppm) | Aromatic H: 6.0-7.0, CH(OH): ~4.8, CH3: ~1.4, NH2: ~4.0-5.0, OH: variable | Chemical shifts are highly dependent on the solvent and concentration. |
| 13C NMR (ppm) | Aromatic C: 100-160 (with C-F splitting), CH(OH): ~65-75, CH3: ~20-30 | The carbons attached to fluorine will show large one-bond C-F coupling constants. |
| 19F NMR (ppm) | -110 to -140 | Relative to a standard like CFCl3. The two fluorine atoms may be chemically non-equivalent. acs.org |
| IR (cm-1) | N-H stretch: 3300-3500, O-H stretch: 3200-3600 (broad), C-F stretch: 1100-1300 | The presence of hydrogen bonding can significantly broaden the O-H and N-H stretching bands. |
| UV-Vis λmax (nm) | ~240 and ~290 | Predicted based on substituted benzene chromophores. The exact values will depend on the solvent. |
Note: The values in this table are hypothetical predictions based on theoretical considerations and data from similar compounds and are not from direct experimental measurement or specific computational results for this compound.
Non-Linear Optical (NLO) Properties (if applicable based on electronic structure)
Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system often exhibit notable non-linear optical (NLO) properties. researchgate.netnih.gov In this compound, the amino group (-NH2) acts as an electron donor, and the difluorinated phenyl ring can act as a modest electron acceptor, facilitated by the electronegativity of the fluorine atoms. This donor-π-acceptor (D-π-A) type structure suggests that the compound may possess NLO properties.
Predicted Non-Linear Optical Properties of this compound
| Property | Predicted Characteristic | Rationale |
| First-Order Hyperpolarizability (β) | Moderate | The presence of a D-π-A system with the amino group as the donor and the difluorophenyl ring as the acceptor suggests a non-zero β value. The efficiency of ICT might be moderate. |
| Intramolecular Charge Transfer (ICT) | Present | The electronic transition from the highest occupied molecular orbital (HOMO), likely localized on the amino and phenyl groups, to the lowest unoccupied molecular orbital (LUMO), distributed over the phenyl ring, would exhibit charge transfer character. |
Note: The information in this table is based on theoretical predictions for a molecule with a D-π-A framework and is not derived from specific computational data for this compound.
Further computational and experimental studies are necessary to accurately determine and validate the spectroscopic and NLO properties of this compound.
Chemical Modifications and Derivatization Strategies
Synthesis of Analogues with Varied Substitution Patterns on the Phenyl Ring
Altering the substituents on the phenyl ring of 1-(2-Amino-4,6-difluorophenyl)ethanol can profoundly impact its electronic and steric properties, thereby modulating its reactivity and potential biological activity.
Effects of Electron-Withdrawing and Electron-Donating Groups on Reactivity
The existing 4,6-difluoro substitution pattern significantly influences the reactivity of the molecule. The two fluorine atoms exert a strong electron-withdrawing effect, which decreases the basicity of the amino group and increases the acidity of the hydroxyl group.
The introduction of additional electron-withdrawing groups (EWGs), such as a nitro or cyano group, would further decrease the electron density of the phenyl ring. This modification would be expected to further reduce the nucleophilicity of the amino group. Conversely, the addition of electron-donating groups (EDGs), like methoxy (B1213986) or alkyl groups, would increase the electron density on the ring, thereby enhancing the basicity and nucleophilicity of the amino group.
| Substituent | Position | Electronic Effect | Predicted Effect on Amino Group Basicity | Predicted Effect on Hydroxyl Group Acidity |
|---|---|---|---|---|
| -NO₂ | 3 or 5 | Strong Electron-Withdrawing | Decrease | Increase |
| -CN | 3 or 5 | Moderate Electron-Withdrawing | Decrease | Increase |
| -Cl | 3 or 5 | Weak Electron-Withdrawing | Slight Decrease | Slight Increase |
| -CH₃ | 3 or 5 | Weak Electron-Donating | Slight Increase | Slight Decrease |
| -OCH₃ | 3 or 5 | Strong Electron-Donating | Increase | Decrease |
Positional Isomerism and its Impact on Chemical Properties
The specific placement of the fluorine atoms is a critical determinant of the compound's chemical properties. The generation of positional isomers, for instance by moving a fluorine atom to a different position on the phenyl ring, would create a new molecule with a distinct electronic and steric environment. This, in turn, would alter its reactivity and interactions with other molecules. For example, a shift of the fluorine from position 6 to 5 would likely result in a less deactivated amino group.
| Isomer | Key Difference | Predicted Impact on Properties |
|---|---|---|
| This compound | Fluorine atoms at C4 and C6 | Strong deactivation of the amino group; specific pattern of aromatic substitution. |
| 1-(2-Amino-3,5-difluorophenyl)ethanol | Fluorine atoms at C3 and C5 | Altered steric hindrance around the amino and hydroxyl groups; modified electronic effects. |
| 1-(2-Amino-4,5-difluorophenyl)ethanol | Fluorine atoms at C4 and C5 | Asymmetric electronic environment leading to potentially different regioselectivity in subsequent reactions. |
Modification of the Amino Group
The primary amino group serves as a prime target for derivatization, enabling the introduction of various functionalities to modulate the compound's characteristics.
Acylation, Alkylation, and Sulfonylation of the Amine
Acylation: The amino group can be readily converted to an amide through reaction with acylating agents like acyl chlorides or anhydrides. This transformation is often employed to protect the amino group during other synthetic steps.
Alkylation: The introduction of alkyl groups to the amine can be achieved through various methods, including reactions with alkyl halides or reductive amination. nih.gov Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have been developed, offering a sustainable approach. nih.gov These methods can lead to mono- or di-N-alkylated products with high selectivity and retention of stereochemistry. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are significantly less basic than the parent amine. researchgate.net For instance, the sulfonylation of dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates has been reported. researchgate.net
Formation of Nitrogen-Containing Heterocycles
The ortho-disposed amino and hydroxyl groups on the phenyl ring of this compound provide a structural motif for the synthesis of nitrogen-containing heterocycles. The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, which can lead to the formation of five or six-membered rings. nih.govresearchgate.net This effect has been utilized in the synthesis of spiro-fused heterocycles. nih.govresearchgate.net For example, Knoevenagel condensation of 2-dialkylaminobenzaldehydes with barbituric acids can lead to spiro-fused quinolines. nih.gov The presence of fluorine in heterocyclic compounds is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. ethernet.edu.et
Modification of the Hydroxyl Group
The secondary hydroxyl group offers another point of attachment for chemical modification, allowing for the introduction of a variety of functional groups.
Common transformations of the hydroxyl group include:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Formation of ethers, for example, through the Williamson ether synthesis.
Oxidation: Conversion of the secondary alcohol to the corresponding ketone.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. nih.gov Reagents like 2,4,6-trichloro nih.govnih.govacs.orgtriazine have been used for the rapid conversion of alcohols to alkyl chlorides. nih.gov
These modifications allow for the synthesis of a wide array of derivatives with potentially altered biological activities and physicochemical properties.
Esterification and Etherification for Property Modulation
The hydroxyl group of this compound is a prime target for esterification and etherification reactions. These modifications can significantly alter the molecule's characteristics.
Esterification: The conversion of the alcohol to an ester can serve multiple purposes, including acting as a pro-drug strategy or fine-tuning the electronic and steric properties of the molecule. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent, can be employed. While specific studies on this compound are not widely reported, analogous reactions on similar amino alcohol structures are well-documented. For instance, amino alcohol derivatives have been successfully esterified to enhance their therapeutic profiles. nih.gov The esterification of amino alcohols can be achieved under various conditions, as illustrated in the following hypothetical reaction scheme.
Representative Esterification Conditions for Amino Alcohols
| Acylating Agent | Coupling Agent/Catalyst | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to rt | High |
| Benzoic Acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 °C to rt | Good to High |
| Acetic Anhydride (B1165640) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | High |
Etherification: The formation of an ether linkage at the secondary alcohol position offers another avenue for property modulation. Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a common method. The presence of the amino group may require protection prior to etherification to prevent side reactions. The introduction of different alkyl or aryl groups can impact the compound's lipophilicity and metabolic stability.
General Etherification Strategies for Alcohols
| Alkylating Agent | Base | Solvent | Temperature |
|---|---|---|---|
| Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to rt |
| Benzyl Bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | Room Temperature |
| Ethyl Tosylate | Sodium Hydroxide (B78521) (NaOH) | Dichloromethane (DCM)/Water (Phase Transfer) | Room Temperature |
Oxidation to Carbonyl Compounds and Subsequent Transformations
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-amino-1-(4,6-difluorophenyl)ethanone. This transformation opens up a new set of synthetic possibilities, as the resulting ketone can undergo a variety of carbonyl-specific reactions.
The choice of oxidizing agent is critical to selectively oxidize the secondary alcohol without affecting the amino group or the aromatic ring. Milder oxidizing agents are generally preferred. Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. libretexts.orgchemguide.co.ukyoutube.comyoutube.com The oxidation of a structurally similar compound, 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, to the corresponding ketone has been reported, suggesting the feasibility of this transformation for the difluoro analog.
Common Reagents for the Oxidation of Secondary Alcohols to Ketones
| Oxidizing Agent | Solvent | Temperature | Key Features |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Mild, avoids over-oxidation. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild, neutral conditions. |
| Swern Oxidation (Oxalyl chloride, DMSO, TEA) | Dichloromethane (DCM) | -78 °C to rt | Mild, avoids heavy metals. |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | 0 °C to rt | Strong oxidant, may affect other functional groups. libretexts.org |
The resulting 2-amino-1-(4,6-difluorophenyl)ethanone can then serve as a key intermediate for further derivatization. For example, it can undergo reductive amination, aldol (B89426) condensation, or be used in the synthesis of various heterocyclic compounds.
Exploration of Chiral Derivatives and Enantioselective Synthesis
This compound is a chiral molecule, existing as (R) and (S) enantiomers. The biological activity of chiral compounds is often enantiomer-specific, making the synthesis of enantiomerically pure forms a significant area of research.
The enantioselective synthesis of chiral amino alcohols is a well-established field, with numerous methods available. chemrxiv.orgnih.govnih.gov These strategies can be broadly categorized into:
Asymmetric reduction of the corresponding aminoketone: This is a highly effective method where a prochiral ketone is reduced using a chiral reducing agent or a catalyst.
Chiral pool synthesis: Utilizing readily available chiral starting materials to construct the desired molecule.
Asymmetric aminohydroxylation of styrenes: A powerful method for the direct conversion of olefins to chiral amino alcohols.
While specific enantioselective syntheses of this compound are not extensively detailed in publicly available literature, the general principles of asymmetric synthesis are applicable. For instance, the asymmetric reduction of 2-amino-1-(4,6-difluorophenyl)ethanone using chiral borane (B79455) reagents or transition metal catalysts with chiral ligands would be a viable approach to access either the (R) or (S) enantiomer. The development of such synthetic routes is crucial for investigating the specific biological roles of each enantiomer. The synthesis of chiral fluorinated amino acid derivatives has been explored, highlighting the importance of stereoselectivity in fluorine-containing molecules. nih.gov
Role in Advanced Organic Synthesis and Chemical Transformations
As a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center in 1-(2-Amino-4,6-difluorophenyl)ethanol makes it a valuable chiral building block in asymmetric synthesis. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of synthetic reactions, a critical aspect in the preparation of enantiomerically pure compounds, especially for pharmaceutical applications where different enantiomers can exhibit vastly different biological activities. taylorfrancis.comwikipedia.org
Chiral amino alcohols, such as this compound, are a well-established class of chiral precursors. nih.gov They can be temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and often recycled. While specific, documented examples of this compound serving as a classical chiral auxiliary are not extensively reported in readily available literature, its structural motifs are found in compounds that exhibit high stereocontrol in reactions like asymmetric alkylations. ias.ac.in The difluorinated phenyl group can impart unique electronic and steric properties that can influence the course of a stereoselective reaction.
Intermediacy in the Synthesis of Complex Molecules
The true synthetic utility of this compound is prominently demonstrated in its role as a key intermediate in the synthesis of complex, high-value molecules.
Precursor for Larger Polycyclic Structures
This amino alcohol serves as a crucial starting material for the synthesis of larger polycyclic systems. A significant example is its use in the synthesis of the gamma-secretase inhibitor, Nirogacestat. wikipedia.orgresearchgate.netorganic-chemistry.org Nirogacestat features a complex (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino moiety. wikipedia.org The synthesis of this core structure can be envisioned to start from a difluorinated phenyl precursor which undergoes cyclization to form the tetralin ring system. The amino and alcohol functionalities on this compound provide the necessary handles for the subsequent chemical transformations required to construct this polycyclic framework. The synthesis of such polycyclic compounds is a significant objective in medicinal chemistry due to their conformational rigidity and potential for high-affinity binding to biological targets. nih.gov
Integration into Heterocyclic Systems
Beyond carbocyclic systems, this compound is integral to the formation of complex heterocyclic structures. Nirogacestat, for instance, also contains an imidazole (B134444) ring which is coupled to the polycyclic amine portion. wikipedia.orgresearchgate.netorganic-chemistry.org The synthesis of such intricate molecules often involves the strategic coupling of different heterocyclic and carbocyclic building blocks. The amino group of this compound or its derivatives is a key reactive site for the formation of amide or amine linkages to other heterocyclic fragments. The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of biologically active compounds. researchgate.net
Participation in Multi-Component Reactions as a Core Scaffold
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity.
While direct participation of this compound in well-known MCRs like the Ugi or Passerini reaction is not explicitly detailed in the surveyed literature, its structural components—a primary amine and an alcohol—are classic functionalities utilized in such transformations. nih.govnih.gov Chiral amines and amino alcohols are frequently employed in asymmetric MCRs to produce libraries of structurally complex and stereochemically defined molecules for drug discovery. mdpi.com The difluorinated phenyl moiety of this compound would introduce a valuable fluorinated scaffold into the products of such reactions, a feature often sought after in medicinal chemistry to enhance metabolic stability and binding affinity. The use of aminoazoles in MCRs to build diverse heterocyclic structures is a well-established strategy, and by analogy, aminophenyl derivatives could serve a similar purpose. frontiersin.org
Potential in Catalysis or Ligand Design
The structure of this compound, being a chiral amino alcohol, makes it an excellent candidate for development as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for the enantioselective control of metal-catalyzed reactions, which are fundamental to modern synthetic chemistry.
The design of effective chiral ligands often involves the use of readily available chiral precursors, such as amino alcohols. rsc.org These precursors can be modified to create a diverse range of ligands with tailored steric and electronic properties. The nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. The difluorophenyl group in this compound could offer specific electronic effects that modulate the reactivity and selectivity of the metal catalyst. While specific ligands derived from this exact compound and their catalytic applications are not yet widely reported, the broader class of chiral amino alcohols has been successfully used to prepare ligands for a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. ias.ac.in
Future Research Directions and Open Questions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of chiral amines and their derivatives remains a focal point in modern organic chemistry. nih.gov The development of efficient and environmentally benign methods for producing enantiomerically pure compounds like 1-(2-Amino-4,6-difluorophenyl)ethanol is a critical research objective.
Future research should focus on moving beyond traditional, multi-step synthetic methods that may involve harsh reagents or produce significant waste. Key areas for exploration include:
Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. nih.gov Research into novel transition metal catalysts, particularly those based on iridium or rhodium with chiral phosphine (B1218219) ligands, could lead to highly enantioselective routes from corresponding precursor ketones or imines. nih.govpku.edu.cn The development of catalysts that operate under low hydrogen pressure and in green solvents would enhance the sustainability of the process.
Biocatalysis and Chemoenzymatic Methods: The use of enzymes, such as transaminases or alcohol dehydrogenases, offers a highly selective and sustainable approach to synthesizing chiral amino alcohols. wikipedia.org An enzyme-driven process could be developed to produce the desired (R)- or (S)-enantiomer of this compound with high optical purity, minimizing the need for chiral separation. wikipedia.org
Multicomponent Reactions: Designing a one-pot multicomponent reaction (MCR) could provide a highly atom-economical pathway to this molecule or its close derivatives. acs.org Investigating MCRs that combine an aniline (B41778) precursor, an aldehyde, and a nucleophile under catalytic conditions could streamline the synthesis significantly.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity, scalability. nih.gov | Development of a highly specific catalyst for the difluorinated substrate. |
| Biocatalysis (e.g., Transaminases) | Excellent stereocontrol, mild reaction conditions, environmentally friendly. wikipedia.org | Enzyme discovery and engineering for optimal activity on the specific substrate. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. acs.org | Identification of suitable reaction components and catalysts for the desired scaffold. |
Deeper Understanding of Intramolecular and Intermolecular Interactions
The physical and chemical properties of this compound are governed by a complex interplay of non-covalent interactions. A thorough understanding of these forces is crucial for predicting its behavior in different environments and for designing new materials.
Intramolecular Hydrogen Bonding: The presence of ortho-amino and hydroxyl groups on the phenyl ring suggests the potential for strong intramolecular hydrogen bonds (O-H···N or N-H···O). bohrium.com The strength of these bonds can significantly influence the molecule's conformation, lipophilicity, and reactivity. bohrium.comnih.gov High-level computational studies and spectroscopic analyses (IR, NMR) could elucidate the preferred hydrogen bonding network and quantify its energetic contribution. nih.gov The fluorine atoms' electron-withdrawing nature may further modulate the acidity of the N-H and O-H protons, thereby influencing the hydrogen bond strength. nih.gov
Intermolecular Interactions and Crystal Packing: In the solid state, interactions such as C-H···F, π-π stacking, and conventional hydrogen bonding will dictate the crystal packing. rsc.orgresearchgate.net The influence of fluorine on aromatic interactions is a subject of ongoing research; while often considered a poor hydrogen bond acceptor, its presence can significantly alter electrostatic potential surfaces, leading to unique packing arrangements. researchgate.netrsc.org Single-crystal X-ray diffraction studies are needed to determine the precise solid-state structure and map these intermolecular contacts.
Exploration of Novel Reaction Pathways and Transformations
As a chiral building block, this compound can serve as a starting point for the synthesis of more complex molecules. Future research should explore the reactivity of its functional groups to unlock new synthetic possibilities.
Derivatization of Functional Groups: The amino and hydroxyl groups are prime targets for derivatization. The amino group can be acylated, alkylated, or used in the formation of heterocycles. The hydroxyl group can be etherified, esterified, or used as a directing group in catalytic reactions.
Use as a Chiral Ligand: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. capes.gov.br Synthesizing phosphine-amino or other bidentate ligands from this compound could yield new catalysts for reactions like allylic alkylation or asymmetric reduction. The fluorine substituents may offer unique electronic properties to the resulting metal complexes.
Ring Functionalization: The difluorinated phenyl ring, while generally stable, could undergo further functionalization, such as nucleophilic aromatic substitution, directed by the existing substituents.
Computational Design of New Derivatives with Tuned Chemical Properties
Computational chemistry provides a powerful tool for the in silico design and evaluation of novel derivatives of this compound before their synthesis. nih.govresearchgate.netacs.org
Tuning Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict how modifications to the molecular structure would affect its electronic properties. nih.gov For example, adding or moving fluorine atoms, or introducing other electron-donating or -withdrawing groups on the phenyl ring, would alter the HOMO and LUMO energy levels. rsc.org This could be used to tune the molecule's redox potential or its absorption/emission spectra for applications in electronic materials.
Predicting Reactivity and Stability: Computational models can predict the rotational energy barriers of the C-C bond, assess the conformational stability of different isomers, and model reaction pathways for potential transformations. acs.org This predictive power can guide synthetic efforts toward the most promising derivatives.
Screening for Material Properties: By calculating properties like polarizability, dipole moment, and interaction energies, it's possible to screen virtual libraries of derivatives for their potential in specific material applications, such as non-linear optics or as components in fluorinated polymers.
Potential in Advanced Materials Chemistry
The incorporation of fluorine into organic molecules is a well-established strategy for creating advanced materials with unique properties. numberanalytics.com The structure of this compound suggests several avenues for exploration in materials science, entirely outside of a biological context.
Optical Materials: Fluorinated compounds often exhibit high optical transparency and low refractive indices. mdpi.comresearchgate.net Polymers or glasses doped with derivatives of this compound could be investigated for applications in photonics, such as optical waveguides or claddings. mdpi.com The presence of fluorine can reduce C-H bond concentrations, which is beneficial for minimizing absorption losses in the near-infrared region. mdpi.com
Sensing Probes: The fluorinated phenyl group can serve as a ¹⁹F NMR reporter. By attaching a recognition moiety to the amino or hydroxyl group, derivatives could be designed as highly sensitive probes for detecting specific analytes via ¹⁹F NMR spectroscopy, a technique that benefits from a wide chemical shift range and low background signals. acs.org
Fluorinated Polymers and Liquid Crystals: The compound could be used as a monomer or a chiral dopant in the synthesis of novel fluorinated polymers or liquid crystals. The high electronegativity and low polarizability of fluorine impart unique characteristics like thermal stability, chemical inertness, and distinct phase behaviors. numberanalytics.comwikipedia.org The difluorophenyl moiety could contribute to creating materials with applications in displays or as high-performance plastics.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Amino-4,6-difluorophenyl)ethanol, and how can purity be maximized?
The synthesis typically involves reducing a nitro precursor (e.g., 1-(2-nitro-4,6-difluorophenyl)ethanol) using catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol under mild conditions (40–60°C, 1–3 atm H₂). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot ethanol . Key challenges include minimizing side reactions (e.g., dehalogenation) by controlling reaction time and catalyst loading.
Q. How should researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is recommended:
- NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for para-F, -130 to -140 ppm for ortho-F) and ¹H NMR (δ 1.4–1.6 ppm for ethanol CH₃, δ 4.8–5.0 ppm for OH).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 202.08).
- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond angles and dihedral distortions in the difluorophenyl ring .
Q. What solvent systems are suitable for studying its solubility and stability?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amino and hydroxyl groups. Stability studies in aqueous buffers (pH 4–9) reveal hydrolytic degradation above pH 8, necessitating storage in inert, anhydrous conditions. Solubility parameters (Hansen solubility) should be calculated to optimize formulation .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, especially in catalytic systems?
Use isotopic labeling (e.g., D₂O for OH proton exchange studies) and kinetic isotope effects (KIE) to track proton transfer steps. Computational modeling (DFT at B3LYP/6-311+G(d,p)) identifies transition states and intermediates, particularly in reactions like Friedel-Crafts alkylation or Suzuki-Miyaura coupling where steric effects from fluorine substituents dominate .
Q. How should researchers address contradictory data in catalytic activity studies?
Contradictions often arise from impurities or solvent effects. For example:
- Case Study : A reported 70% yield in THF vs. 45% in DMF could reflect competing coordination of solvents to the catalyst.
- Resolution : Use factorial design (e.g., 2³ DOE) to isolate variables (solvent, temperature, catalyst loading). Statistical analysis (ANOVA) identifies significant factors (p < 0.05) .
Q. What strategies optimize enantioselective synthesis of its chiral derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and correlate with steric parameters (Charton steric indices) of substituents .
Q. How can computational models predict its environmental fate and toxicity?
Employ QSAR models (e.g., EPI Suite) to estimate biodegradability (BIOWIN score) and ecotoxicity (LC₅₀ for Daphnia magna). Molecular dynamics simulations (GROMACS) assess interactions with lipid bilayers to predict bioaccumulation potential .
Methodological Recommendations
- Contradiction Analysis : Replicate experiments under controlled humidity and oxygen levels to exclude environmental artifacts .
- Scale-Up : Use membrane separation (nanofiltration) for continuous purification, reducing solvent waste .
- Safety : Fluorinated byproducts (e.g., HF) require neutralization protocols (CaCO₃ traps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
